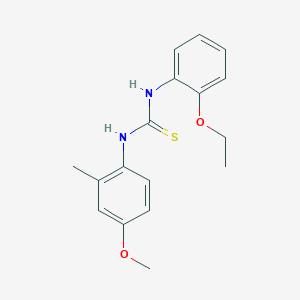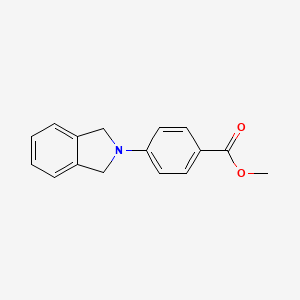
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as EEMC, is a synthetic compound that belongs to the family of flavonoids. It has a molecular weight of 372.43 g/mol and a chemical formula of C21H22O4. EEMC has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It may also exert its neuroprotective effects by modulating oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models of these diseases. Another area of interest is its potential use in agriculture as a natural pesticide or herbicide. Studies are needed to determine its effectiveness and safety in this application. Finally, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one may have potential applications in the development of new drugs for the treatment of cancer and diabetes. Further research is needed to explore these possibilities.
Métodos De Síntesis
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including 2-methyl-4H-chromen-4-one, 4-methoxybenzaldehyde, and ethyl bromoacetate. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been the focus of several scientific studies due to its potential applications in various fields. In medicine, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-14-11-17-19(12-18(14)24-6-2)25-13(3)20(21(17)22)15-7-9-16(23-4)10-8-15/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFMRHGAXNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)




![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)



![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)